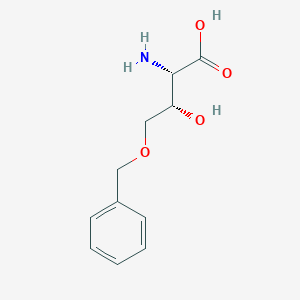
(2S,3S)-2-amino-4-(benzyloxy)-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonine, 4-(phenylmethoxy)- is a derivative of the essential amino acid L-threonine. This compound features a phenylmethoxy group attached to the threonine backbone, which can significantly alter its chemical properties and potential applications. L-threonine itself is crucial for protein synthesis and is widely used in various industries, including food, pharmaceuticals, and biotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, 4-(phenylmethoxy)- typically involves the protection of the hydroxyl group of L-threonine, followed by the introduction of the phenylmethoxy group. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydroxide to form the phenylmethoxy derivative. The reaction is usually carried out under mild conditions to prevent the degradation of the amino acid.
Industrial Production Methods
Industrial production of L-threonine and its derivatives, including L-Threonine, 4-(phenylmethoxy)-, often employs microbial fermentation. Strains of Escherichia coli or Corynebacterium glutamicum are genetically engineered to overproduce L-threonine, which can then be chemically modified to introduce the phenylmethoxy group. This method is cost-effective and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
L-Threonine, 4-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the phenylmethoxy group.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce the deprotected amino acid .
Applications De Recherche Scientifique
L-Threonine, 4-(phenylmethoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in protein structure and function, particularly in the context of enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and as an additive in various formulations
Mécanisme D'action
The mechanism of action of L-Threonine, 4-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. As a derivative of L-threonine, it can participate in protein synthesis and metabolic pathways. The phenylmethoxy group can influence its binding affinity and specificity for certain enzymes and receptors, potentially altering its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Threonine: The parent compound, essential for protein synthesis.
L-Serine: Another hydroxyl-containing amino acid with similar properties.
L-Isoleucine: Shares structural similarities but lacks the hydroxyl group.
Uniqueness
L-Threonine, 4-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which can enhance its hydrophobicity and alter its reactivity compared to other amino acids. This modification can make it more suitable for specific applications in organic synthesis and drug development .
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-3-hydroxy-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C11H15NO4/c12-10(11(14)15)9(13)7-16-6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15)/t9-,10+/m1/s1 |
Clé InChI |
DKYVPBBZOKKSLI-ZJUUUORDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@H]([C@@H](C(=O)O)N)O |
SMILES canonique |
C1=CC=C(C=C1)COCC(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















